molecular formula C19H14N2O3 B12464786 2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol

2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol

Cat. No.: B12464786
M. Wt: 318.3 g/mol
InChI Key: ANQWMBUAVJXWIS-UHFFFAOYSA-N
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Description

2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol typically involves the condensation reaction between 1,2-dihydroacenaphthylene-5-amine and 2-hydroxy-3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or pyridine.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol involves its interaction with biological macromolecules such as proteins and nucleic acids. The Schiff base moiety can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition. Additionally, the compound can intercalate into DNA, disrupting its structure and function, which may contribute to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-4-nitrophenol
  • **2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-5-nitrophenol
  • **2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-3-nitrophenol

Uniqueness

2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol is unique due to the specific positioning of the nitro group on the phenol ring, which can influence its electronic properties and reactivity. This positioning can affect the compound’s ability to form metal complexes and its biological activity, making it distinct from other similar Schiff bases.

Properties

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

2-(1,2-dihydroacenaphthylen-5-yliminomethyl)-6-nitrophenol

InChI

InChI=1S/C19H14N2O3/c22-19-14(4-2-6-17(19)21(23)24)11-20-16-10-9-13-8-7-12-3-1-5-15(16)18(12)13/h1-6,9-11,22H,7-8H2

InChI Key

ANQWMBUAVJXWIS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)N=CC4=C(C(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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